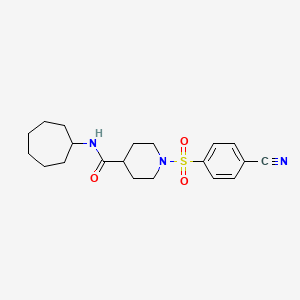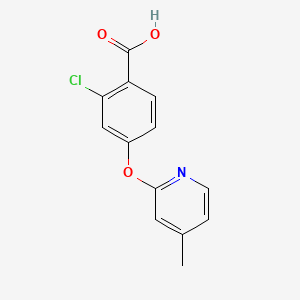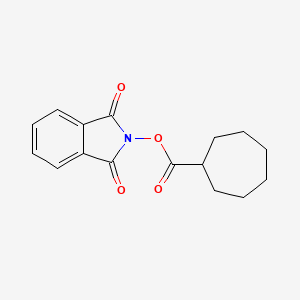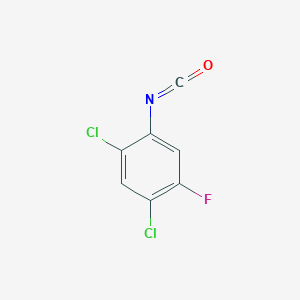
1,5-Dichloro-2-fluoro-4-isocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-2-fluoro-4-isocyanatobenzene is a chemical compound with the molecular formula C7H2Cl2FNO. It is an aromatic isocyanate, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with an isocyanate group. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2-fluoro-4-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1,5-dichloro-2-fluoro-4-nitrobenzene with phosgene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the toxic and reactive nature of the reagents. The process may include steps such as purification and distillation to achieve high purity levels required for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dichloro-2-fluoro-4-isocyanatobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups.
Addition Reactions: The isocyanate group can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. These reactions often require catalysts and specific solvents to proceed efficiently.
Addition Reactions: Reagents such as primary and secondary amines, alcohols, and water are commonly used. These reactions typically occur at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the chlorine or fluorine atoms.
Addition Reactions: Products include ureas, carbamates, and other derivatives formed by the reaction of the isocyanate group with nucleophiles.
Applications De Recherche Scientifique
1,5-Dichloro-2-fluoro-4-isocyanatobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,5-dichloro-2-fluoro-4-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of ureas, carbamates, and other derivatives. These reactions can modify the activity of enzymes and other biological molecules, making the compound useful in various biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloro-4-isocyanatobenzene: Similar in structure but lacks the fluorine atom.
4-Fluorophenyl isocyanate: Contains a fluorine atom but lacks the chlorine atoms.
2,4-Dichlorophenyl isocyanate: Contains two chlorine atoms but lacks the fluorine atom.
Uniqueness
1,5-Dichloro-2-fluoro-4-isocyanatobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with the isocyanate group. This combination of functional groups provides distinct reactivity and properties, making it valuable in specific chemical and industrial applications.
Propriétés
Formule moléculaire |
C7H2Cl2FNO |
|---|---|
Poids moléculaire |
206.00 g/mol |
Nom IUPAC |
1,5-dichloro-2-fluoro-4-isocyanatobenzene |
InChI |
InChI=1S/C7H2Cl2FNO/c8-4-1-5(9)7(11-3-12)2-6(4)10/h1-2H |
Clé InChI |
BLHMSURGLUZWTL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Cl)Cl)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)

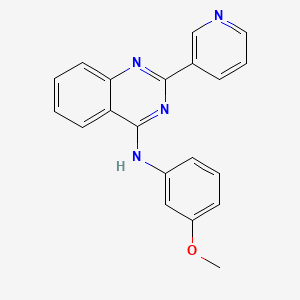
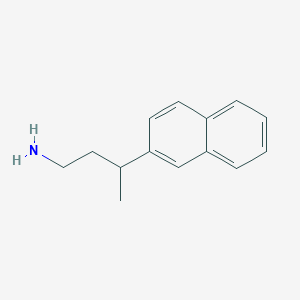
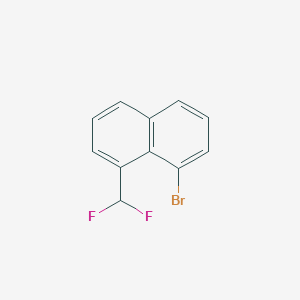
![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)

